Solifenacinsuccinat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Solifenacin succinate is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary incontinence, urgency, and frequency . It is marketed under the brand name Vesicare and was approved by the FDA in 2004 . The compound works by relaxing the bladder muscles, thereby reducing the symptoms associated with overactive bladder .

Wissenschaftliche Forschungsanwendungen

Solifenacin succinate has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and neurogenic detrusor overactivity . In pharmacokinetic studies, it is quantified in rat plasma using liquid chromatography-tandem mass spectrometry . The compound is also used in the development of bioequivalent tablets with improved chemical stability . Additionally, solifenacin succinate is studied for its interactions with other drugs and its effects on various biological pathways .

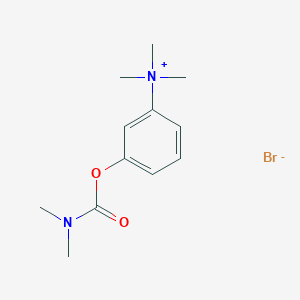

Wirkmechanismus

Target of Action

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Biochemische Analyse

Biochemical Properties

Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . Solifenacin succinate’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .

Cellular Effects

Solifenacin succinate exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, solifenacin succinate prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .

Molecular Mechanism

The molecular mechanism of action of solifenacin succinate involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When solifenacin succinate binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of solifenacin succinate have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that solifenacin succinate achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of solifenacin succinate occur after 2-4 weeks of treatment and are maintained upon long-term therapy .

Dosage Effects in Animal Models

In animal models, the effects of solifenacin succinate have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, solifenacin succinate was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .

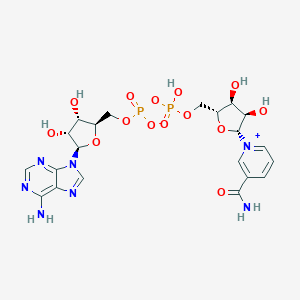

Metabolic Pathways

Solifenacin succinate is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of solifenacin succinate include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only solifenacin succinate and the 4R-hydroxy metabolite are pharmacologically active .

Transport and Distribution

Solifenacin succinate is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . Solifenacin succinate probably crosses the blood-brain barrier .

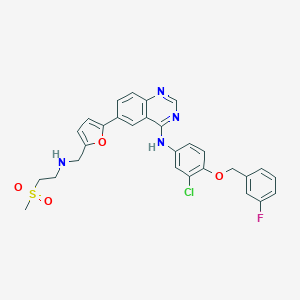

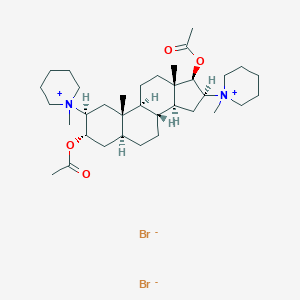

Vorbereitungsmethoden

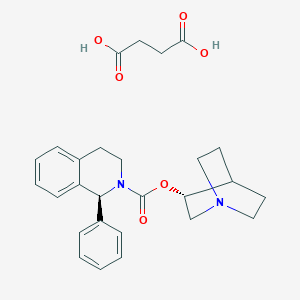

The synthesis of solifenacin succinate involves several steps. One efficient method is a one-pot process that retains the configuration of the chiral centers of the starting materials . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure solifenacin with an overall yield of 90% .

Analyse Chemischer Reaktionen

Solifenacin succinate undergoes various chemical reactions, including oxidation and substitution . One common method for its determination involves the oxidation of the drug by N-bromosuccinimide (NBS) and subsequent reaction with dyes such as amaranth, safranin, aniline blue, and rhodamine B . These reactions are typically carried out at laboratory temperature and are used for the spectrophotometric determination of solifenacin succinate in pharmaceutical dosage forms .

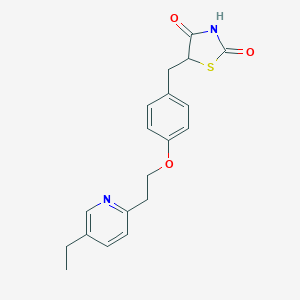

Vergleich Mit ähnlichen Verbindungen

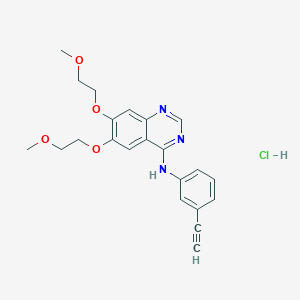

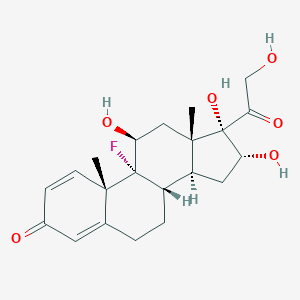

Solifenacin succinate is often compared with other antimuscarinic drugs such as tolterodine, darifenacin, and oxybutynin . While all these drugs are used to treat overactive bladder, solifenacin succinate is unique in its high selectivity for the M3 receptor, which is primarily responsible for bladder contractions . Studies have shown that solifenacin succinate is effective in reducing the number of voids, urgency episodes, and incontinence episodes, making it a preferred choice for many patients .

Eigenschaften

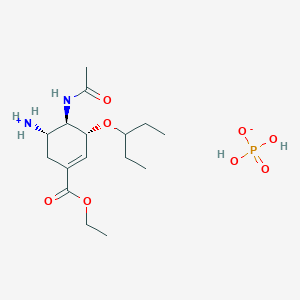

CAS-Nummer |

242478-38-2 |

|---|---|

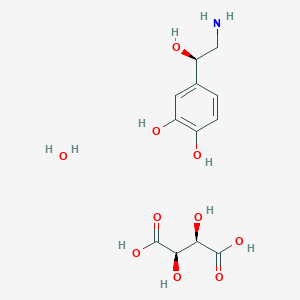

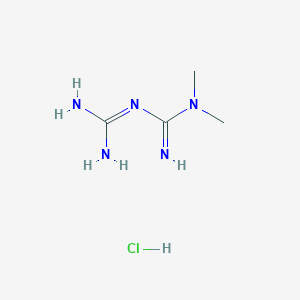

Molekularformel |

C27H32N2O6 |

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

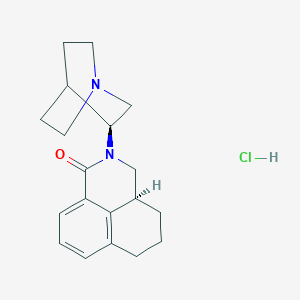

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |

InChI-Schlüssel |

RXZMMZZRUPYENV-GYFCLUQUSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Isomerische SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Aussehen |

Assay:≥98%A crystalline solid |

Piktogramme |

Irritant |

Synonyme |

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |

Herkunft des Produkts |

United States |

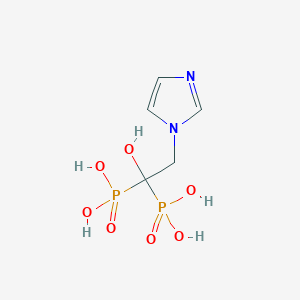

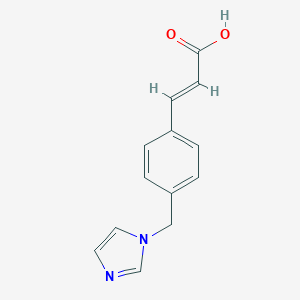

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

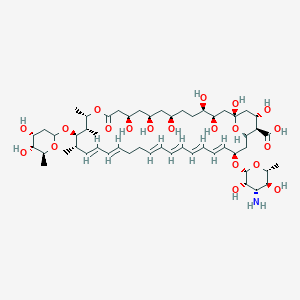

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.